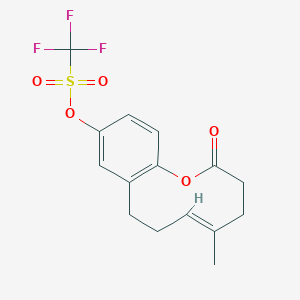![molecular formula C28H23N3O4 B14117197 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117197.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound that features multiple functional groups, including indole, benzofuran, and pyrimidine moieties. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct different parts of the molecule. Common synthetic strategies might include:
Formation of the Indole Moiety: This could be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Construction of the Benzofuran Ring: This might involve cyclization reactions starting from ortho-hydroxyaryl ketones.
Pyrimidine Ring Formation: This could be synthesized via Biginelli reaction, involving a β-keto ester, an aldehyde, and urea.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole or benzofuran moieties.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with indole and pyrimidine structures are often investigated for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Drug Development: The compound might be explored for its potential as a therapeutic agent, given the pharmacological relevance of its structural motifs.
Industry
Material Science: The unique electronic properties of the compound could make it useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan or serotonin.
Benzofuran Derivatives: Such as psoralen or amiodarone.
Pyrimidine Derivatives: Including thymine, cytosine, or barbiturates.
Uniqueness
The uniqueness of “1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” lies in its combination of these three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H23N3O4 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H23N3O4/c32-24(29-17-15-20-10-4-6-12-22(20)29)18-31-25-21-11-5-7-13-23(21)35-26(25)27(33)30(28(31)34)16-14-19-8-2-1-3-9-19/h1-13H,14-18H2 |
InChI Key |
CTCOFKSUKBOFED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)OC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


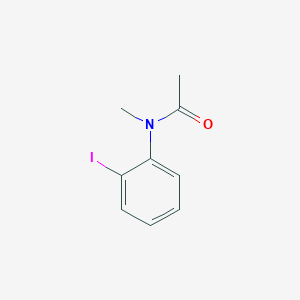

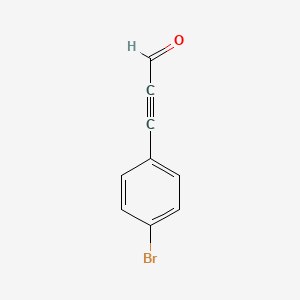
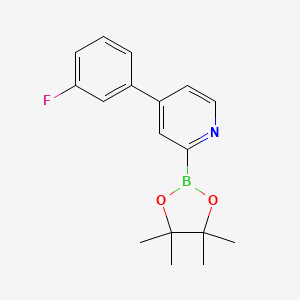
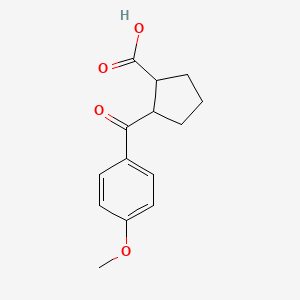
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14117170.png)

![(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B14117178.png)
acetate](/img/structure/B14117186.png)
![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14117191.png)
